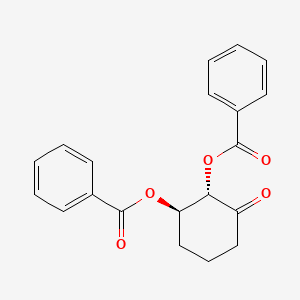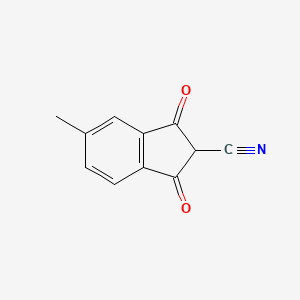
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with a unique structure that includes a dioxo-indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid. This one-pot reaction provides a straightforward method for preparing the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2,3-dihydro-1H-indene-1,3-dione: This compound shares a similar core structure but lacks the carbonitrile group.
2,3-Dihydro-5-methyl-1H-indene: Another related compound with a similar indene core but different functional groups.
Uniqueness
5-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61362-20-7 |
|---|---|
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
5-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-6-2-3-7-8(4-6)11(14)9(5-12)10(7)13/h2-4,9H,1H3 |
Clé InChI |
ODCMUUDCPBQIAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



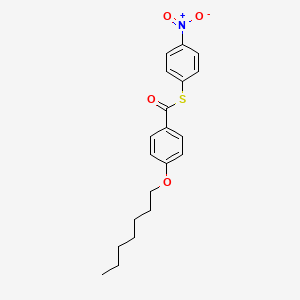
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)

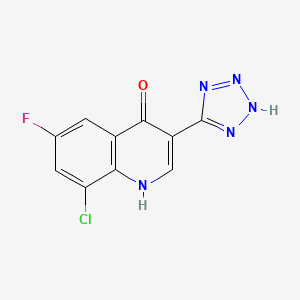
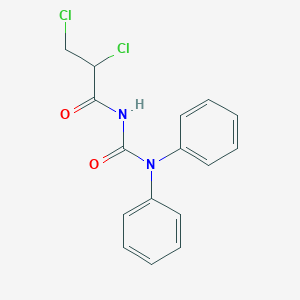

![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)

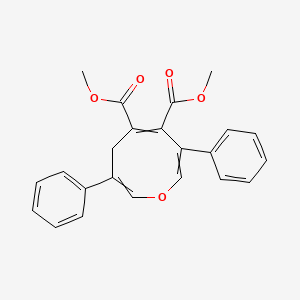

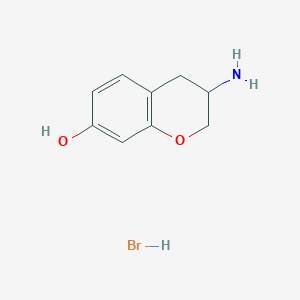
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
